molecular formula C8H6BrClO3 B2951167 3-Bromo-5-chloro-4-methoxybenzoic acid CAS No. 1092308-33-2

3-Bromo-5-chloro-4-methoxybenzoic acid

Cat. No. B2951167
CAS RN: 1092308-33-2
M. Wt: 265.49
InChI Key: AHAWEUPOHFLFIA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxybenzoic acid, also known as 3-Br-5-Cl-4-OMe-Bz, is an organobromine compound with a broad range of applications. It is widely used in organic synthesis and medicinal chemistry due to its unique properties. This compound has been studied extensively in recent years, and its properties and applications have been well-documented.

Scientific Research Applications

3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz is widely used in scientific research. It is used in the synthesis of various compounds, such as chiral compounds, which are important in medicinal chemistry. It is also used in the synthesis of polymers and other materials for use in drug delivery systems. In addition, this compound is used in the synthesis of other organobromine compounds, which have a variety of applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz is not fully understood. However, it is believed that the bromine and chlorine atoms act as electron donors, while the 4-methoxybenzoic acid acts as an electron acceptor. This electron transfer process is thought to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz are not well-understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, it has been hypothesized that this compound may be able to disrupt the formation of certain enzymes, which could lead to the inhibition of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz in laboratory experiments include its low cost and its ease of synthesis. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the study of 3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz. One potential direction is to investigate the potential therapeutic applications of this compound. Another potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, further research is needed to explore the potential of this compound for use in drug delivery systems. Finally, more research is needed to investigate the potential of this compound for use in synthetic organic chemistry.

Synthesis Methods

3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz can be synthesized using a variety of methods. One method involves the reaction of 4-methoxybenzoic acid with bromine and chlorine in the presence of a base. This reaction produces 3-Bromo-5-chloro-4-methoxybenzoic acidOMe-Bz in a two-step process. Other methods include the reaction of 4-methoxybenzoic acid with bromine and chlorine in the presence of a catalyst, and the reaction of 4-methoxybenzoic acid with bromine and chlorine in the presence of an oxidizing agent.

properties

IUPAC Name

3-bromo-5-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAWEUPOHFLFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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